2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a chemical compound with the molecular formula C12H13ClN2O2 and a molecular weight of 252.7 g/mol . This compound is characterized by the presence of a chloro group, an acetamide group, and a pyrrolidinone ring attached to a phenyl ring. It is primarily used in research and industrial applications.
Scientific Research Applications
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
It is known to belong to the pyrrolidone family of compounds, which are recognized for their ability to form strong hydrogen bonds and interact with proteins and other molecules .
Mode of Action
The compound has been shown to inhibit the activity of enzymes and other proteins, as well as to affect the structure and dynamics of cellular membranes .
Biochemical Pathways
It is known to affect the expression of certain genes and the activity of certain cellular pathways .
Result of Action
It is known to affect the structure and dynamics of cellular membranes .
Action Environment
It is known that the compound is a solid and is recommended to be stored at room temperature .
Biochemical Analysis
Biochemical Properties
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has been shown to inhibit the activity of enzymes and other proteins . It can affect the structure and dynamics of cellular membranes . Additionally, it can affect the expression of certain genes and the activity of certain cellular pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Preparation Methods
The synthesis of 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Comparison with Similar Compounds
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide: This compound has a similar structure but with a propyl group instead of a phenyl group, which can lead to different chemical and biological properties.
2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide: This compound has a methyl group attached to the phenyl ring, which can also affect its reactivity and applications.
Properties
IUPAC Name |
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-11(16)14-9-3-1-4-10(7-9)15-6-2-5-12(15)17/h1,3-4,7H,2,5-6,8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKNMNXYMFJRNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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